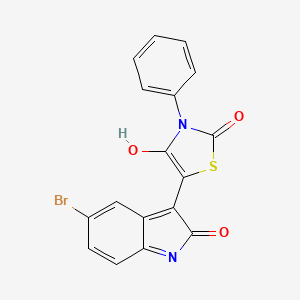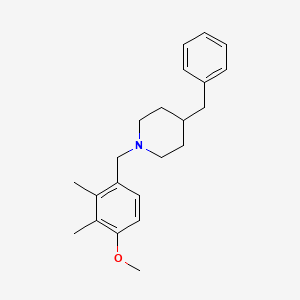![molecular formula C18H23N5O B6045773 N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a key therapeutic target in several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea selectively inhibits BTK by binding to its active site, thereby preventing downstream signaling events that are critical for B-cell survival and proliferation. BTK inhibition leads to decreased activation of the NF-κB and AKT pathways, which are involved in promoting tumor growth and survival. In addition, N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea has been shown to inhibit the proliferation and survival of CLL cells that are resistant to ibrutinib, suggesting that it may have a unique mechanism of action compared to other BTK inhibitors.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity in animal models, with no significant adverse effects on body weight, organ function, or hematological parameters. In terms of physiological effects, N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as well as inhibit the activation of NF-κB and AKT pathways.
Advantages and Limitations for Lab Experiments
One advantage of N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to overcome resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed previous treatments. However, one limitation of N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea is its relatively narrow therapeutic window, which may require careful dose titration and monitoring in clinical trials.
Future Directions
There are several potential future directions for N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea research. One area of interest is its use in combination with other targeted therapies, such as venetoclax or CD20 antibodies, to improve response rates and durability of response in B-cell malignancies. Another area of interest is its use in other BTK-dependent diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, further preclinical and clinical studies are needed to better understand the safety and efficacy of N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea in humans and to identify optimal dosing regimens and patient populations.
Synthesis Methods
The synthesis of N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea involves a multi-step process that starts with the reaction of 3-pyridinecarboxaldehyde with 5,6,7,8-tetrahydroquinazoline to form 2-(3-pyridinyl)-5,6,7,8-tetrahydroquinazoline. This intermediate is then reacted with tert-butyl isocyanate to form the final product, N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea. The purity and quality of the final product are critical for its use in scientific research.
Scientific Research Applications
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea has been extensively studied in preclinical models of B-cell malignancies and has shown promising results in inhibiting BTK and suppressing tumor growth. In a study published in Cancer Research, N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea was shown to induce apoptosis (programmed cell death) in CLL cells and inhibit the growth of MCL cells in vitro and in vivo. Another study published in Blood Advances demonstrated that N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea can overcome resistance to the BTK inhibitor ibrutinib in CLL cells. These findings suggest that N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea may have clinical potential as a single-agent or combination therapy for B-cell malignancies.
properties
IUPAC Name |
1-tert-butyl-3-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-18(2,3)23-17(24)22-15-8-4-7-14-13(15)11-20-16(21-14)12-6-5-9-19-10-12/h5-6,9-11,15H,4,7-8H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOMEDYTZUYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCCC2=NC(=NC=C12)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6045710.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6045722.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]acetamide](/img/structure/B6045743.png)
![5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6045748.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6045755.png)

![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B6045782.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)
![8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6045791.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)
![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)
